molecular formula C13H18N2O B278468 N-[2-(piperidin-1-yl)phenyl]acetamide

N-[2-(piperidin-1-yl)phenyl]acetamide

Cat. No. B278468
M. Wt: 218.29 g/mol
InChI Key: GYFZQNLZAYZEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(piperidin-1-yl)phenyl]acetamide, also known as N-phenylacetyl-2-piperidine (NPP), is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of piperidine, which is a heterocyclic organic compound commonly used in medicinal chemistry. NPP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated.

Mechanism of Action

NPP acts as a mu opioid receptor agonist, which means it binds to and activates the mu opioid receptor. The mu opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. Activation of the mu opioid receptor by NPP leads to the inhibition of adenylyl cyclase and the activation of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This leads to the analgesic and rewarding effects of NPP.
Biochemical and Physiological Effects:
NPP has been shown to have analgesic and rewarding effects in animal models. The analgesic effects of NPP are mediated by the activation of the mu opioid receptor, which leads to the inhibition of pain signaling. The rewarding effects of NPP are also mediated by the activation of the mu opioid receptor, which leads to the release of dopamine in the brain's reward pathway. NPP has also been shown to have respiratory depressant effects, which can be a potential limitation for its use in clinical settings.

Advantages and Limitations for Lab Experiments

NPP has several advantages for lab experiments, including its high affinity and selectivity for the mu opioid receptor, its potential use as a tool for studying the mechanisms of opioid receptor signaling, and its potential use in the treatment of drug addiction. However, NPP also has limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of NPP, including the development of more potent and selective mu opioid receptor agonists, the investigation of the role of the mu opioid receptor in pain, reward, and addiction, and the exploration of the potential therapeutic applications of NPP in the treatment of drug addiction and other disorders. Furthermore, the use of NPP as a tool for studying the mechanisms of opioid receptor signaling and the development of new analytical methods for the detection and quantification of NPP and its metabolites in biological samples are also areas of future research.

Synthesis Methods

NPP can be synthesized using different methods, including the reaction of N-[2-(piperidin-1-yl)phenyl]acetamideyl chloride with piperidine, the reaction of N-[2-(piperidin-1-yl)phenyl]acetamideyl chloride with piperidine hydrochloride, and the reaction of N-[2-(piperidin-1-yl)phenyl]acetamideamide with piperidine. The yield and purity of NPP depend on the synthesis method used.

Scientific Research Applications

NPP has been studied for its potential use in various scientific research applications, including as a ligand for opioid receptors, as a potential treatment for drug addiction, and as a tool for studying the mechanisms of opioid receptor signaling. NPP has been shown to have high affinity and selectivity for the mu opioid receptor, which is involved in the modulation of pain, reward, and addiction. NPP has also been shown to reduce the rewarding effects of opioids and cocaine in animal models, suggesting its potential use in the treatment of drug addiction. Furthermore, NPP has been used as a tool to study the mechanisms of opioid receptor signaling, including receptor desensitization and internalization.

properties

Product Name

N-[2-(piperidin-1-yl)phenyl]acetamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16)

InChI Key

GYFZQNLZAYZEGC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1N2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCCCC2

Origin of Product

United States

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